1-Nitro-8-(trifluoromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-8-(trifluoromethyl)naphthalene is a chemical compound that belongs to the naphthalene family. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-8-(trifluoromethyl)naphthalene can be synthesized through various methods. One common approach involves the nitration of 8-(trifluoromethyl)naphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-8-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents (e.g., ethanol).
Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Reduction: 1-Amino-8-(trifluoromethyl)naphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-8-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific functional properties
Mechanism of Action
The mechanism of action of 1-Nitro-8-(trifluoromethyl)naphthalene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: Depending on the specific application, the compound may modulate signaling pathways, enzyme activity, or cellular processes, leading to desired biological effects.
Comparison with Similar Compounds
- 1-Nitronaphthalene
- 8-(Trifluoromethyl)naphthalene
- 1,8-Dinitronaphthalene
Comparison: 1-Nitro-8-(trifluoromethyl)naphthalene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and potential for diverse applications .
Properties
IUPAC Name |
1-nitro-8-(trifluoromethyl)naphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-5-1-3-7-4-2-6-9(10(7)8)15(16)17/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSLVSIJMOWWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.